molecular formula C46H52ClF6N2P B12066731 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate CAS No. 885691-99-6

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate

Cat. No.: B12066731
CAS No.: 885691-99-6
M. Wt: 813.3 g/mol
InChI Key: FNOMLOHXEUPFFV-UHFFFAOYSA-N
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Description

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is a complex organic compound with a molecular formula of C45H50ClF6N2P and a molecular weight of 799.32 . This compound is known for its unique structure, which includes multiple aromatic rings and a hexafluorophosphate counterion. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate involves several steps. The key starting materials include 3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indole and 2-chloro-cyclohex-1-enyl. The synthetic route typically involves the formation of the indolium salt through a series of condensation and cyclization reactions . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and the indolium core play a crucial role in its binding affinity and reactivity. The hexafluorophosphate counterion may also influence its solubility and stability in different environments .

Comparison with Similar Compounds

Similar compounds include other indolium salts and aromatic compounds with similar structural features. For example:

The uniqueness of 3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate lies in its specific combination of substituents and the presence of the hexafluorophosphate counterion, which imparts distinct chemical and physical properties.

Properties

CAS No.

885691-99-6

Molecular Formula

C46H52ClF6N2P

Molecular Weight

813.3 g/mol

IUPAC Name

(2E)-3-butyl-2-[(2E)-2-[3-[(E)-2-(3-butyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indole;hexafluorophosphate

InChI

InChI=1S/C46H52ClN2.F6P/c1-7-9-30-48-38-26-22-32-16-11-13-20-36(32)42(38)45(3,4)40(48)28-24-34-18-15-19-35(44(34)47)25-29-41-46(5,6)43-37-21-14-12-17-33(37)23-27-39(43)49(41)31-10-8-2;1-7(2,3,4,5)6/h11-14,16-17,20-29H,7-10,15,18-19,30-31H2,1-6H3;/q+1;-1

InChI Key

FNOMLOHXEUPFFV-UHFFFAOYSA-N

Isomeric SMILES

CCCCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\4/CCCC(=C4Cl)/C=C/C5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=C4CCCC(=C4Cl)C=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)CCCC)(C)C.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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